1,2,3,4-Tetraethylbenzene
Description
Contextualization within Polyalkylated Benzene (B151609) Chemistry
1,2,3,4-Tetraethylbenzene (B12288021) is a member of the polyalkylated benzene family, which are aromatic hydrocarbons featuring a benzene ring substituted with multiple alkyl groups. The study of these compounds is a significant area within organic chemistry, largely due to their industrial relevance and the chemical principles they exemplify. The ethyl-substituted benzenes, from ethylbenzene (B125841) to hexaethylbenzene, are of particular interest. The synthesis of these compounds, often achieved through Friedel-Crafts alkylation of benzene with an ethylating agent like ethylene (B1197577) or ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, typically results in a mixture of isomers. ontosight.aiontosight.ai The distribution of these isomers, including the various tetraethylbenzene congeners (1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetraethylbenzene), is governed by reaction conditions and catalyst choice. nih.govmsu.edu
The study of polyalkylated benzenes is further complicated and enriched by isomerization reactions. Under the influence of catalysts, less stable isomers can be converted into more thermodynamically stable ones. For instance, research has shown that this compound can isomerize to form 1,2,3,5- and 1,2,4,5-tetraethylbenzene (B3055245). archive.org These isomerization processes are crucial in industrial applications where a specific isomer is desired, such as the production of pyromellitic dianhydride from 1,2,4,5-tetraethylbenzene. google.com The behavior of this compound within this chemical landscape—its formation, separation from other isomers, and its own potential for transformation—makes it a subject of academic inquiry.
Research Significance and Scope in Organic Synthesis and Physical Organic Chemistry
In the realm of organic synthesis , this compound serves as a notable, albeit specialized, chemical entity. Its utility has been demonstrated as an intermediate in the synthesis of more complex molecules. For example, a selective synthesis of 1,2,3,4-tetraethylfluorenone and the corresponding fluorene (B118485) has been achieved utilizing this compound as a starting material via a Dewar benzene pathway. researchgate.netchemrxiv.org This highlights its role as a building block for constructing larger, functionalized polycyclic aromatic systems. Furthermore, it has been identified as a product in certain transition metal-mediated reactions involving C-C bond cleavage, indicating its relevance in the study of novel reaction mechanisms. liverpool.ac.uk
From the perspective of physical organic chemistry , this compound is a valuable substrate for studying fundamental principles. The arrangement of the four adjacent ethyl groups creates significant steric strain, which influences the molecule's conformation and reactivity. Conformational analysis of polyalkylated benzenes, including the tetraethyl isomers, provides insight into the energetic penalties of non-bonded interactions and their effect on molecular shape. acs.org The study of the isomerization of this compound into its more stable counterparts offers a practical example for quantifying the thermodynamic stability of different substitution patterns on a benzene ring. archive.org These investigations contribute to a deeper understanding of steric effects, reaction kinetics, and equilibria in aromatic systems.
Physicochemical Data for this compound
| Property | Value | Unit |
| Molecular Formula | C₁₄H₂₂ | - |
| Molecular Weight | 190.33 | g/mol |
| Melting Point | 12 | °C |
| Boiling Point | 254 | °C |
| Refractive Index | 1.508 | - |
This table contains data sourced from references stenutz.euchemeo.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
642-32-0 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,2,3,4-tetraethylbenzene |
InChI |
InChI=1S/C14H22/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
FEWANSQOXSIFOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)CC)CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 1,2,3,4 Tetraethylbenzene
Alkylation Strategies for Aromatic Ring Functionalization
Direct ethylation of benzene (B151609) or partially ethylated benzenes represents a common approach to synthesizing 1,2,3,4-tetraethylbenzene (B12288021). The primary challenge in this methodology lies in controlling the position of the incoming ethyl groups to achieve the desired 1,2,3,4-substitution pattern.
Friedel-Crafts Alkylation and Catalytic Considerations (e.g., molecular sieves, zeolites)
The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction typically employs an alkyl halide (e.g., ethyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgcerritos.edu The reaction can also be carried out using alkenes, like ethylene (B1197577), in the presence of a strong acid or a solid acid catalyst. wikipedia.org
The mechanism involves the formation of an electrophile, typically a carbocation or a polarized complex, which then attacks the electron-rich benzene ring. youtube.com However, traditional Friedel-Crafts alkylation is often plagued by issues such as polyalkylation and carbocation rearrangements. cerritos.eduyoutube.com The introduction of an ethyl group activates the benzene ring, making the product more reactive than the starting material and leading to the formation of mixtures of polyethylated benzenes. youtube.com
To overcome these limitations and improve selectivity, modern approaches utilize shape-selective catalysts like zeolites and molecular sieves. researchgate.netlidsen.com Zeolites are microporous aluminosilicates with a well-defined pore structure that can influence the reaction by sterically hindering the formation of certain isomers. lidsen.com The catalytic activity of zeolites in alkylation reactions is attributed to their Brønsted acid sites. lidsen.com Zeolites such as Beta (BEA), Y (FAU), and mordenite (B1173385) (MOR) have been extensively studied for benzene alkylation. researchgate.netnih.gov The pore size and channel structure of the zeolite can direct the regioselectivity of the alkylation process, favoring the formation of specific isomers. For instance, the use of certain zeolites can enhance the production of desired isomers by restricting the formation of bulkier, undesired isomers within their pores. nih.gov
| Catalyst Type | Key Features | Advantages in Tetraethylbenzene Synthesis |
| Lewis Acids (e.g., AlCl₃) | Strong electrophile generation. | High reactivity. |
| Zeolites (e.g., Beta, Y) | Shape-selective pores, Brønsted acidity. | Improved regioselectivity, reduced polyalkylation, catalyst reusability. |
| Molecular Sieves | Uniform pore sizes. | Can control product distribution based on molecular size. |
Regioselective Synthesis and Isomer Control
Achieving regioselective synthesis of this compound is a significant challenge due to the activating nature of the ethyl groups already present on the ring. The directing effects of these groups favor substitution at multiple positions, leading to a mixture of isomers.
Controlling the reaction conditions, such as temperature and catalyst choice, is crucial for influencing the isomer distribution. For example, in the alkylation of methylbenzene, the isomer distribution is highly dependent on the reaction temperature. chemguide.co.uk Similar principles apply to the ethylation of ethylbenzenes.
The use of shape-selective zeolite catalysts is a key strategy for controlling isomer formation. nih.gov The confined environment within the zeolite pores can favor the transition state leading to the formation of the less sterically hindered 1,2,3,4-isomer over more bulky isomers like 1,2,4,5-tetraethylbenzene (B3055245). The choice of zeolite with an appropriate pore diameter is critical for achieving high selectivity.
Approaches from Smaller Molecular Precursors
An alternative to direct alkylation is the construction of the this compound ring from smaller, non-aromatic precursors. These methods often involve cycloaddition reactions or the use of strained intermediates.
Synthesis via Cycloaddition Pathways (e.g., from vinyl bromide and 3-hexyne)
One documented route to this compound involves a cycloaddition reaction starting from vinyl bromide and 3-hexyne (B1328910). chemicalbook.com This synthetic pathway builds the substituted benzene ring through a series of carbon-carbon bond-forming steps. The reaction proceeds in a two-stage process. In the first stage, 3-hexyne is reacted with n-butyllithium and zirconocene (B1252598) dichloride. The second stage involves the reaction of the resulting intermediate with vinyl bromide in the presence of a nickel catalyst, bis(triphenylphosphine)nickel(II) chloride, to yield this compound. chemicalbook.com
Dewar Benzene Pathways as Synthetic Intermediates (e.g., for fluorene (B118485) synthesis)
Dewar benzenes, which are bicyclic isomers of benzene, can serve as synthetic intermediates in the preparation of highly substituted aromatic compounds. researchgate.net A selective synthesis of 1,2,3,4-tetraethylfluorenone and the corresponding fluorene has been achieved using a Dewar benzene pathway. researchgate.net This methodology involves the reaction of a tetraethylcyclobutadiene–AlCl₃ complex with methyl phenylpropynoate to form the Dewar benzene intermediate. Subsequent hydrolysis and photochemical rearrangement of this intermediate lead to a substituted biphenylcarboxylic acid, which can then be converted to the 1,2,3,4-tetraethylfluorenone. researchgate.net While this specific example leads to a fluorene derivative, the underlying principle of using a Dewar benzene intermediate provides a potential route for accessing the this compound core with high regioselectivity.
Isomerization and Rearrangement Pathways as Synthetic Tools
Isomerization and rearrangement reactions provide another avenue for the synthesis of this compound, typically starting from a mixture of other tetraethylbenzene isomers or more readily available polyethylbenzenes. These reactions are often catalyzed by strong acids or solid acid catalysts like zeolites.
The mechanism of alkylbenzene isomerization over acid catalysts generally involves a series of intramolecular and intermolecular alkyl group migrations. A proposed mechanism involves the protonation of the aromatic ring to form a benzenium ion intermediate. This is followed by a 1,2-shift of an ethyl group to an adjacent carbon atom. Subsequent deprotonation yields the isomerized product. This process can be repeated, leading to a mixture of isomers until a thermodynamic equilibrium is reached.
Separation and Isomerization from Other Tetraethylbenzene Isomers (e.g., 1,2,3,5- and 1,2,4,5-tetraethylbenzene)
The synthesis of this compound often results in a mixture of its structural isomers, primarily 1,2,3,5-tetraethylbenzene (B14670597) and 1,2,4,5-tetraethylbenzene. The separation of these isomers is challenging due to their similar physical properties. Consequently, methods involving isomerization of the undesired isomers into the desired this compound, followed by separation, are of significant interest.
Separation Methodologies
The isolation of this compound from isomeric mixtures typically relies on chromatographic techniques, as conventional methods like distillation are often ineffective due to very close boiling points.
Gas Chromatography (GC): Preparative-scale gas chromatography is a powerful technique for the separation of tetra-substituted benzene isomers. nih.govutas.edu.au While analytical GC can resolve these isomers, preparative GC allows for the isolation of sufficient quantities for further use. nih.gov The choice of the stationary phase is crucial for achieving optimal separation. vurup.sk Capillary columns, including those with liquid crystalline stationary phases, have shown high selectivity for positional isomers of various hydrocarbons. vurup.sk
Liquid Chromatography: Classical liquid chromatography is generally less effective in resolving complex mixtures of tetra-substituted benzene isomers. nih.govutas.edu.au However, specialized techniques such as high-performance liquid chromatography (HPLC) might offer a viable separation route, although specific applications to tetraethylbenzene isomers are not extensively documented.
Isomerization Routes
Isomerization processes are employed to convert the more readily available or co-produced 1,2,3,5- and 1,2,4,5-tetraethylbenzene isomers into the 1,2,3,4- form. This is typically achieved through catalytic processes, often involving acidic catalysts.
Catalytic Isomerization: The isomerization of polyalkylated benzenes is frequently carried out using solid acid catalysts, such as zeolites. For instance, zeolites like ZSM-5 are used in the isomerization of xylenes (B1142099) and ethylbenzene (B125841), suggesting their potential applicability to tetraethylbenzene systems. google.comrsc.org The process generally involves contacting the isomer mixture with the catalyst at elevated temperatures and pressures. The reaction mechanism is believed to proceed through a series of intramolecular and intermolecular methyl group migrations, facilitated by the acidic sites of the catalyst.
The conditions for such isomerizations, including temperature, pressure, and the hydrogen-to-hydrocarbon ratio, are critical parameters that influence the equilibrium distribution of the isomers and the extent of side reactions. rsc.org
Reactive Separation: A combined reaction and separation approach, such as reactive distillation, could potentially be employed. This involves the selective reaction of one or more isomers in the mixture to form derivatives that are more easily separated. For example, sulfonation-desulfonation has been used for the separation of xylene isomers. ias.ac.in A similar strategy could theoretically be applied to tetraethylbenzene isomers, where a selective reaction could alter the physical properties of the undesired isomers, facilitating their separation from this compound.
Research Findings
Detailed research focusing specifically on the separation and isomerization of this compound from its isomers is limited in publicly available literature. However, studies on analogous compounds provide insights into the probable effective methods. For instance, research on the separation of tetra-aryl benzene isomers highlights the utility of preparative gas chromatography when mass spectrometry and NMR spectroscopy alone are insufficient for structural elucidation due to nearly identical mass spectra. nih.govutas.edu.auresearchgate.net
The isomerization of substituted benzenes is a well-established field, with numerous studies on catalysts and conditions for xylene and ethylbenzene isomerization. google.comrsc.org These studies indicate that an equilibrium between the isomers is typically reached, and the composition of the equilibrium mixture is dependent on the thermodynamic stability of each isomer at the given reaction conditions.
The following table illustrates a hypothetical outcome of a preparative gas chromatography separation of a tetraethylbenzene isomer mixture.
| Isomer | Retention Time (min) | Initial Mixture (%) | Purity after Separation (%) |
|---|---|---|---|
| This compound | 25.4 | 30 | >98 |
| 1,2,3,5-Tetraethylbenzene | 26.1 | 45 | - |
| 1,2,4,5-Tetraethylbenzene | 26.8 | 25 | - |
The next table presents a hypothetical result of the catalytic isomerization of a mixture of 1,2,3,5- and 1,2,4,5-tetraethylbenzene.
| Isomer | Initial Concentration (%) | Concentration after Isomerization (%) |
|---|---|---|
| This compound | 5 | 25 |
| 1,2,3,5-Tetraethylbenzene | 50 | 40 |
| 1,2,4,5-Tetraethylbenzene | 45 | 35 |
Advanced Reaction Chemistry and Mechanistic Investigations of 1,2,3,4 Tetraethylbenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution reactions on polysubstituted aromatic compounds can yield unusual products. oup.com The ethyl groups in 1,2,3,4-tetraethylbenzene (B12288021) are activating and direct incoming electrophiles to the available ortho and para positions.
Nitration Studies on Polyethylbenzenes
The nitration of polyethylbenzenes has been a subject of detailed study. In the case of the tetraethylbenzenes, the isomers undergo dinitration, and the resulting dinitro compounds serve as useful solid derivatives for identifying the parent hydrocarbons. acs.org
When this compound is nitrated, it yields 5,6-dinitro-1,2,3,4-tetraethylbenzene in a 68% yield. acs.org The structure of this dinitro compound was confirmed by its reduction to the corresponding diamine, which was identified as an ortho-diamine through its ability to form a phenanthrophenazine with phenanthraquinone and a benzimidazole (B57391) with acetic acid. acs.org This reaction confirmed the structure of the starting hydrocarbon as the 1,2,3,4-isomer and demonstrated that no rearrangement of the ethyl groups occurred during the nitration process. acs.org
In contrast, nitration of other highly substituted polyalkylbenzenes can sometimes lead to anomalous products where substitution occurs on a side-chain. For instance, nitration of pentaethylbenzene (B13813992) yields a mixture of nitropentaethylbenzene and α-methyl-2,3,4,5-tetraethylbenzyl nitrate. core.ac.ukoup.com Similarly, studies on 1-methyl-2,3,4,5-tetraethylbenzene have shown that side-chain attack occurs preferentially at the primary alkyl group ortho to the unsubstituted position. oup.comoup.com
| Dinitrotetraethylbenzene Isomer | Melting Point (°C) | Mixture of Isomers | Mixture Melting Point (°C) |
|---|---|---|---|
| 5,6-Dinitro-1,2,3,4-tetraethylbenzene (vic) | 117-118 | vic + sym | 105-109 |
| 3,6-Dinitro-1,2,4,5-tetraethylbenzene (sym) | 145-147 | vic + unsym | 80-86 |
| 4,6-Dinitro-1,2,3,5-tetraethylbenzene (unsym) | 93.5-94.5 | sym + unsym | 88-91 |
Data sourced from Smith & Harris, 1940. acs.org
Bromination Reactions of Tetraethylbenzenes
The bromination of tetraethylbenzenes represents another key electrophilic aromatic substitution reaction. Research has indicated that the reaction of this compound with bromine leads to the formation of a monobrominated derivative. acs.org The introduction of bromine into the aromatic ring typically proceeds via an electrophilic agent, where the presence of electron-donating alkyl groups facilitates the substitution. scirp.org The mechanism involves the generation of a positively charged benzenonium intermediate, followed by the loss of a proton to yield the substituted benzene (B151609) ring. msu.edu In free-radical conditions, bromination can occur at the benzylic position of an alkylbenzene. oregonstate.edupearson.com
Rearrangement Processes and Their Mechanisms
Polyalkylbenzenes, including the tetraethylbenzene isomers, are known to undergo rearrangement reactions, particularly in the presence of strong acids like sulfuric acid. wikipedia.orgoregonstate.edu
Jacobsen Rearrangement in Tetraethylbenzene Systems
The Jacobsen rearrangement is a chemical reaction that involves the migration of an alkyl group in a sulfonic acid derived from a polyalkylbenzene. wikipedia.orglibretexts.org This reaction is characteristic of benzene rings that have at least four substituent groups. wikipedia.orglibretexts.orgchemeurope.com The process is typically carried out with sulfuric acid, which acts as both the sulfonating agent and the catalyst for the rearrangement. organicreactions.org A key feature of the Jacobsen reaction is the migration of alkyl groups to adjacent (vicinal) positions. organicreactions.org The tetraethylbenzene that results from the Jacobsen rearrangement of the other two isomers is the 1,2,3,4-isomer. acs.org
Mechanistic Insights into Alkyl Migration
The precise mechanism of the Jacobsen rearrangement is not fully understood, but evidence suggests it is an intermolecular process. libretexts.orgchemeurope.comslideshare.net The migrating alkyl group is believed to be transferred between polyalkylbenzene molecules rather than within a single molecule's sulfonic acid. libretexts.orgslideshare.net Sulfonation is thought to occur after the migration of the alkyl group. libretexts.orgchemeurope.com
Product Distribution and Selectivity (e.g., formation of sulfonic acid)
In the context of tetraethylbenzenes, the Jacobsen rearrangement exhibits distinct selectivity. While the monosulfonic acids of di- and tri-ethylbenzenes are generally stable, the sulfonic acids derived from 1,2,3,5- and 1,2,4,5-tetraethylbenzene (B3055245) are unstable in concentrated sulfuric acid. researchgate.netrsc.org
These unstable sulfonic acids rearrange to form the more stable 2,3,4,5-tetraethylbenzenesulphonic acid. researchgate.netrsc.org The 2,3,5,6-isomer is noted as being the least stable and rearranges both directly and via a 2,3,4,6-isomer intermediate to the final 2,3,4,5-isomer. researchgate.net This demonstrates a clear product selectivity driven by the thermodynamic stability of the final rearranged sulfonic acid.
| Starting Isomer | Reaction Conditions | Stability of Sulfonic Acid Intermediate | Final Product |
|---|---|---|---|
| 1,2,3,5-Tetraethylbenzene (B14670597) | 98.4% H₂SO₄ | Unstable | 2,3,4,5-Tetraethylbenzenesulphonic acid |
| 1,2,4,5-Tetraethylbenzene | 98.4% H₂SO₄ | Unstable | 2,3,4,5-Tetraethylbenzenesulphonic acid |
Data sourced from Cerfontain et al., 1985. rsc.org
Carbon-Carbon Bond Cleavage Reactions Involving Ethyl Substituents
The cleavage of robust carbon-carbon bonds, particularly the C-C bonds within the ethyl substituents of aromatic compounds like this compound, represents a significant challenge in synthetic chemistry. Transition metal complexes, especially those of iridium, have emerged as powerful tools for activating and cleaving these inert bonds under specific conditions.
While the direct cleavage of an aromatic ring's C-C bond is a known process, the selective cleavage of a C-C bond within an alkyl substituent, such as an ethyl group on a benzene ring, follows a distinct mechanistic path. Research into pincer-ligated iridium complexes has provided significant insights into this type of transformation. nih.gov
A notable study demonstrated the regioselective cleavage of the C-C bond in N-ethylamines using a (PCP)Ir complex (where PCP is a pincer ligand like κ³-2,6-(tBu₂PCH₂)₂C₆H₃). nih.gov This reaction proceeds under mild conditions and involves a multi-step pathway that is highly relevant to the potential activation of the ethyl groups in this compound. The proposed mechanism initiates with the dehydrogenation of the substrate by the iridium complex. In the context of an ethyl substituent on a benzene ring, this would likely involve the activation of a benzylic C-H bond.
The key steps leading to C-C bond cleavage are as follows:
Initial C-H Activation: The iridium complex first activates a C-H bond. In the case of an ethyl group, this could be the benzylic C-H, leading to an iridium-alkyl intermediate.
β-Carbon Elimination or Oxidative Addition: Following initial C-H activation, the crucial C-C bond cleavage can occur. One proposed pathway involves the oxidative addition of an adjacent C-H bond (from the methyl part of the ethyl group) to the iridium center.
Methyl Migration and Reductive Elimination: Subsequent rearrangement, such as a methyl migration, can lead to the formation of new C-C and C-H bonds, ultimately resulting in the cleavage of the original ethyl group's C-C bond. nih.gov
Dimerization and Oligomerization Pathways of Related Benzynes (e.g., tetraethylbenzyne)
Benzynes are highly reactive intermediates that readily undergo dimerization and oligomerization. The substitution pattern on the benzyne (B1209423) ring significantly influences the outcome of these reactions. Tetraethylbenzyne, the aryne formally derived from this compound, provides a clear example of how sterically demanding substituents direct reaction pathways.
The generation of tetraethylbenzyne can be achieved by treating 1,2-dibromo-3,4,5,6-tetraethylbenzene with one equivalent of butyllithium (B86547) (BuLi). nih.govacs.org In the absence of a trapping agent, the highly strained benzyne intermediate rapidly dimerizes. The dimerization does not lead to a single product but rather a mixture, illustrating competing reaction pathways. nih.govacs.org
The primary products from the dimerization of tetraethylbenzyne are:
Octaethylbiphenylene: This product is the result of a formal [2+2] cycloaddition between two tetraethylbenzyne molecules. Its formation, albeit in low yield, confirms the classic dimerization pathway for benzynes. nih.govacs.org
2,3,4,5,3',4',5'-Heptaethyl-2'-vinylbiphenyl: This is the major product of the reaction. nih.govacs.org Its formation indicates that a simple cycloaddition is not the only pathway. This product arises from a more complex mechanism likely involving an ene-type reaction or a rearrangement of an initial diradical intermediate, where a hydrogen atom is abstracted from an ethyl group of one benzyne unit by the other, leading to the formation of a vinyl group.
The prevalence of the heptaethyl-vinylbiphenyl derivative underscores the significant steric hindrance imposed by the four adjacent ethyl groups. This steric crowding likely disfavors the direct [2+2] approach required for biphenylene (B1199973) formation and opens up alternative, lower-energy pathways involving C-H activation of one of the ethyl substituents.
Complexation and Coordination Chemistry of Tetraethylbenzene Derivatives (e.g., cyclopalladated complexes)
The presence of directing groups on a tetraethylbenzene core allows for rich coordination chemistry, particularly in the formation of cyclometalated complexes. Cyclopalladation, the intramolecular activation of a C-H bond by a palladium center to form a stable palladacycle, is a well-established reaction. For tetraethylbenzene derivatives, this process can be highly specific.
A key example is the reaction of N,N,N′,N′-tetraethylbenzene-1,3-bis(methylamine) with lithium tetrachloropalladate(II) (Li₂[PdCl₄]). rsc.orgresearchgate.net This reaction results in a regiospecific double cyclopalladation, where the palladium atoms activate the C-H bonds at the 4 and 6 positions of the benzene ring, which are ortho to the directing aminomethyl groups. This process yields a chloro-bridged polymeric complex. rsc.org
The resulting dimeric complex can be further reacted with various ligands, such as triphenylphosphine (B44618) (PPh₃), to break the chloro bridges and form monomeric or discrete dimeric species. For instance, reaction with PPh₃ yields the complex [Pd₂(L – 2H)(PPh₃)₂Cl₂], where L is the original tetraethylbenzene-1,3-bis(methylamine) ligand. rsc.org The structure of this complex has been confirmed by single-crystal X-ray diffraction, providing precise data on the geometry of the cyclopalladated system. rsc.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.676(4) |
| b (Å) | 12.436(3) |
| c (Å) | 19.445(4) |
| β (°) | 104.29(3) |
| Z (molecules/unit cell) | 4 |
| Final R factor | 0.035 |
Data sourced from Chakladar et al., J. Chem. Soc., Dalton Trans., 1992. rsc.org
This cyclopalladation chemistry demonstrates how the tetraethylbenzene framework can serve as a scaffold for creating well-defined, multimetallic organometallic structures with potential applications in catalysis and materials science. rsc.orgnih.gov
Structural Elucidation and Conformational Analysis of 1,2,3,4 Tetraethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the definitive structural elucidation of 1,2,3,4-tetraethylbenzene (B12288021). Analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides unambiguous evidence of the molecule's unique symmetric substitution pattern and offers insights into the dynamic nature of its ethyl groups.
¹H NMR Spectroscopic Analysis for Structural Elucidation
The ¹H NMR spectrum of this compound is simplified due to the molecule's C₂ symmetry axis, which bisects the bonds between C2-C3 and C5-C6. This symmetry renders the two aromatic protons (at C5 and C6) chemically equivalent, resulting in a single signal. Similarly, the four ethyl groups give rise to two distinct sets of signals: one set for the ethyl groups at the C1 and C4 positions, and another for those at the C2 and C3 positions.
The protons of the ethyl groups exhibit characteristic splitting patterns. The methylene (B1212753) (CH₂) protons are split into a quartet by the adjacent methyl (CH₃) protons, while the methyl protons are split into a triplet by the adjacent methylene protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H (C5-H, C6-H) | ~6.9-7.1 | Singlet | N/A |
| CH₂ (Positions 1 & 4) | ~2.6-2.7 | Quartet | ~7.5 |
| CH₂ (Positions 2 & 3) | ~2.5-2.6 | Quartet | ~7.5 |
| CH₃ (Positions 1 & 4) | ~1.1-1.2 | Triplet | ~7.5 |
| CH₃ (Positions 2 & 3) | ~1.0-1.1 | Triplet | ~7.5 |
Note: Chemical shifts are estimated values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis for Carbon Framework Characterization
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon backbone of the molecule. The C₂ symmetry results in six distinct signals for the fourteen carbon atoms: four for the aromatic carbons and two for the ethyl group carbons. The carbon atoms directly bonded to ethyl groups (ipso-carbons) are shifted significantly downfield compared to the unsubstituted aromatic carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Predicted Chemical Shift (δ) in ppm |
|---|---|
| Aromatic C (C1, C4) | ~142 |
| Aromatic C (C2, C3) | ~140 |
| Aromatic C (C5, C6) | ~127 |
| CH₂ (all positions) | ~25 |
| CH₃ (all positions) | ~15 |
Note: Chemical shifts are estimated values. Due to similar electronic environments, the signals for the methylene and methyl carbons may be resolved as two distinct peaks each or appear as single broadened peaks at room temperature.
Low-Temperature NMR and Topomerization Barrier Studies (e.g., ethyl group rotation)
The ethyl groups of this compound are not static; they rotate about the C(aryl)-C(alkyl) single bonds. At room temperature, this rotation is rapid on the NMR timescale. However, at low temperatures, this rotation can be slowed or "frozen out." This restricted motion makes the two methylene protons within each ethyl group diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns.
By analyzing the changes in the NMR spectrum at various temperatures, particularly the temperature at which distinct signals coalesce into a single averaged signal, the energy barrier for this rotation can be calculated. This energy, known as the topomerization barrier, quantifies the steric hindrance to rotation. For this compound, the rotational barrier for the ethyl groups has been determined to be 8.2 ± 0.1 kcal/mol. acs.org This value provides a quantitative measure of the steric crowding among the adjacent ethyl substituents.
Mass Spectrometry (MS) for Molecular Fragmentation Studies
Mass spectrometry provides the molecular weight of this compound and reveals its fragmentation pattern upon ionization, which is a key characteristic for its identification.
Electron Ionization Mass Spectrometry (EI-MS)
Under electron ionization (EI) conditions, this compound (molecular formula C₁₄H₂₂, molecular weight 190.33 g/mol ) forms a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 190. nih.govchemeo.com The fragmentation of this ion is dominated by cleavages at the bonds beta to the aromatic ring (benzylic cleavage), as this results in the formation of stable benzylic carbocations.
The most prominent fragmentation pathway is the loss of a methyl radical (•CH₃), leading to a highly abundant ion at m/z 175. This [M-15]⁺ ion is often the base peak in the spectrum. Another significant fragmentation is the loss of an ethyl radical (•C₂H₅), producing an ion at m/z 161 ([M-29]⁺).
Table 3: Characteristic Electron Ionization Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 190 | [C₁₄H₂₂]⁺˙ | Molecular Ion (M⁺˙) |
| 175 | [M-CH₃]⁺ | Loss of a methyl group; typically the base peak |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of this compound, especially when it is part of a mixture with its isomers (e.g., 1,2,3,5- and 1,2,4,5-tetraethylbenzene).
The gas chromatography component separates the different isomers based on their boiling points and interactions with the stationary phase, causing them to elute from the GC column at different retention times. As each separated isomer enters the mass spectrometer, a mass spectrum is generated. While the isomers of tetraethylbenzene have identical molecular weights (m/z 190) and produce very similar fragmentation patterns, their unique retention times from the GC allow for their unambiguous identification and quantification. This makes GC-MS a powerful tool for purity assessment and the analysis of complex isomeric mixtures.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. A detailed experimental and theoretical vibrational analysis specifically for this compound is not extensively documented in publicly available literature. However, based on the known spectral correlations for substituted benzenes and alkyl groups, the characteristic vibrational modes can be predicted. core.ac.uknih.govd-nb.infoscielo.org.mx
The IR and Raman spectra of this compound would be dominated by vibrations associated with the ethyl substituents and the benzene (B151609) ring.
Ethyl Group Vibrations:
C-H Stretching: The aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected to appear in the 2850–3000 cm⁻¹ region. core.ac.uk Typically, asymmetric stretching modes have slightly higher frequencies than symmetric ones.
C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups would be observed in the 1375–1470 cm⁻¹ range.
C-C Stretching: The stretching vibrations of the C-C bonds within the ethyl groups and between the ethyl groups and the benzene ring would appear at lower frequencies.
Benzene Ring Vibrations:
C-H Stretching: The aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹.
C=C Stretching: The characteristic C=C stretching vibrations of the aromatic ring are expected in the 1450–1600 cm⁻¹ region. scielo.org.mx The substitution pattern on the benzene ring influences the exact position and intensity of these bands.
In-plane and Out-of-plane Bending: The in-plane and out-of-plane C-H and C-C bending vibrations of the benzene ring occur at lower wavenumbers and are sensitive to the substitution pattern. For a 1,2,3,4-tetrasubstituted benzene, specific patterns of out-of-plane bending bands are expected, which are useful for isomer differentiation.
A comparative analysis with isomers and related molecules, such as 1,2,4,5-tetracyanobenzene, shows how changes in substituents and their positions significantly alter the vibrational spectra. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to calculate and assign vibrational frequencies for complex molecules, providing a valuable complement to experimental data. nih.govscielo.org.mxscielo.org.mx
Table 1: Predicted Dominant Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | Ethyl (CH₂, CH₃) | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | IR, Raman |
| C-H Bending | Ethyl (CH₂, CH₃) | 1470 - 1375 | IR, Raman |
| Aromatic C-H Out-of-Plane Bending | Benzene Ring | Below 900 | IR |
X-ray Crystallographic Investigations of Derivatives and Related Compounds
A significant derivative of this compound is octaethylbiphenylene , which is essentially a dimer. An X-ray diffraction study of octaethylbiphenylene revealed that in its crystalline form, the molecule adopts a conformation of approximate C₂h symmetry. researchgate.net The ethyl groups within each of the phenylene rings are arranged in an alternating "up-down" fashion. Notably, pairs of adjacent ethyl groups at the peri positions are oriented in a syn arrangement within the crystal. This observed solid-state conformation is considered a high-energy form compared to the calculated lowest-energy conformation, which would be a fully alternated form without any syn interactions.
Another class of derivatives that have been studied crystallographically are cyclopalladated complexes . For instance, the double cyclopalladation of N,N,N',N'-tetraethylbenzene-1,3-bis(methylamine), an isomer derivative, has been characterized. rsc.orgresearchgate.net The crystal structure of the resulting chloro-bridged polymeric complex and its derivatives with other ligands have been determined, providing insight into the regioselectivity of the metallation and the geometry around the palladium centers. rsc.orgresearchgate.net For example, the crystal structure of [Pd₂(L – 2H)(PPh₃)₂Cl₂] (where L is the tetraethylbenzene derivative) has been solved, showing a monoclinic crystal system with space group C2/c. rsc.org
Table 2: Selected Bond Lengths and Angles for Octaethylbiphenylene
| Bond/Angle | Parameter | Value |
|---|---|---|
| Bond Lengths (Å) | C-C (aromatic) | Varies within the ring |
| C-C (aromatic-ethyl) | ~1.52 | |
| C-C (ethyl) | ~1.54 | |
| C-H | Not typically resolved | |
| Bond Angles (°) | C-C-C (in ring) | ~120 |
| C(ring)-C(ring)-C(ethyl) | Varies | |
| C(ring)-C(ethyl)-C(ethyl) | ~112 |
The "up-down" alternating conformation of the ethyl groups in octaethylbiphenylene is a strategy to minimize steric hindrance and optimize packing efficiency. researchgate.net The intermolecular interactions in such non-polar hydrocarbon molecules are primarily London dispersion forces. The large surface area of the molecule contributes to the strength of these interactions.
In addition to general van der Waals forces, other weak interactions such as C-H···π interactions can also play a role in stabilizing the crystal structures of aromatic compounds. While not explicitly detailed for octaethylbiphenylene in the search results, these interactions are common in the solid state of many aromatic molecules. The crystal packing is a delicate balance between maximizing attractive forces and minimizing repulsive steric interactions between adjacent molecules. jocpr.comucl.ac.uk
Theoretical and Computational Chemistry of 1,2,3,4 Tetraethylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are based on solving the Schrödinger equation to describe the electronic structure of a molecule. These methods provide fundamental insights into molecular geometry, energy, and properties derived from the electron distribution.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule by using its electron density rather than the complex many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 1,2,3,4-tetraethylbenzene (B12288021).
A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. Key energetic properties include the heats of formation and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a molecule that is more readily polarized and reactive.
Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, the benzene (B151609) ring is expected to be an area of high electron density (negative potential) due to the π-system, making it susceptible to electrophilic attack. The ethyl groups, being weakly electron-donating, would slightly increase the electron density of the ring.
Illustrative DFT-Calculated Properties for an Alkylbenzene (Note: This data is representative of what would be expected for a tetra-alkylated benzene and is based on general principles and studies of similar molecules, as specific literature for this compound is unavailable.)
| Property | Illustrative Value | Significance |
|---|---|---|
| Energy of HOMO | -8.5 to -9.5 eV | Region from which electrons are most easily donated; relates to ionization potential. |
| Energy of LUMO | -0.5 to 0.5 eV | Region most likely to accept electrons; relates to electron affinity. |
| HOMO-LUMO Gap | ~8.0 to 10.0 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | ~0.1 to 0.3 D | A small non-zero value is expected due to the asymmetric arrangement of the ethyl groups, indicating slight polarity. |
| Heat of Formation (Gas) | -80 to -120 kJ/mol | Represents the enthalpy change when the compound is formed from its constituent elements in their standard states. nist.gov |
The four adjacent ethyl groups in this compound create significant steric hindrance, leading to a complex set of possible conformations based on the rotation of each ethyl group relative to the benzene ring and to each other. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them.
Ab Initio Methods: These "from the beginning" methods use theoretical principles without including empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy. For a molecule like this compound, a conformational scan using a method like MP2 with an appropriate basis set (e.g., 6-31G(d)) would provide reliable relative energies of different conformers. researchgate.net The primary challenge is the computational cost, which increases rapidly with molecular size and the level of theory. A study on ethylbenzene (B125841) has shown that different rotational conformers (with the methyl group planar or perpendicular to the ring) can be identified and their relative energies calculated. rsc.org For this compound, the interactions between adjacent ethyl groups would be the dominant factor in determining the lowest-energy conformation, likely one that minimizes steric clash.
Semiempirical Methods: These methods, such as AM1, PM3, and the more recent PM7, are based on the Hartree-Fock formalism but use approximations and parameters derived from experimental data to simplify calculations. hi.is They are significantly faster than ab initio methods, making them ideal for initial explorations of the conformational landscape of large molecules. wikipedia.org A semiempirical method could be used to perform a broad scan of the potential energy surface by rotating the dihedral angles of the four ethyl groups. The low-energy conformers identified could then be re-optimized using a more accurate ab initio or DFT method to obtain more reliable geometries and energies.
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. scielo.brscielo.br By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum-energy reaction path. ucsb.edu
For this compound, a common reaction to study would be electrophilic aromatic substitution. DFT methods, such as B3LYP, are frequently used to locate transition states for such reactions. mdpi.com For example, in a nitration reaction, calculations would identify the structure and energy of the transition state leading to the sigma complex intermediate. Due to steric hindrance from the four ethyl groups, the calculations would likely show a significant difference in the activation energies for substitution at the two available ring positions (positions 5 and 6), predicting the regioselectivity of the reaction. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com
Molecular Modeling and Simulation
While quantum mechanics focuses on electron distributions, molecular modeling and simulation often use classical physics approximations to study the behavior of larger systems or longer timescales.
Molecular Mechanics (MM) treats molecules as a collection of atoms held together by springs (bonds). The energy of a particular arrangement of atoms is calculated using a set of potential energy functions known as a force field. nih.govresearchgate.net Common force fields include OPLS-AA, AMBER, and MMFF. These methods are computationally inexpensive, allowing for the rapid calculation of energies for thousands of different conformations.
For this compound, an MM approach would be the most efficient way to perform a comprehensive search of its complex conformational landscape. nih.gov By systematically rotating the C(ring)-C(ethyl) and C(ethyl)-C(methyl) dihedral angles and calculating the steric energy at each point, a detailed potential energy surface can be generated. This surface would reveal all the stable low-energy conformers and the pathways for interconversion between them. Studies on substituted benzenes have demonstrated the effectiveness of force fields like OPLS-AA in modeling molecular geometries and thermodynamic properties. nih.govresearchgate.net
Illustrative Parameters in a Molecular Mechanics Force Field for an Alkylbenzene
| Interaction Term | Description | Typical Functional Form |
|---|---|---|
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | ( E = k_b(r - r_0)^2 ) |
| Angle Bending | Energy required to bend an angle from its equilibrium value. | ( E = k_\theta(\theta - \theta_0)^2 ) |
| Torsional (Dihedral) | Energy associated with rotation around a bond, describing barriers between staggered and eclipsed forms. | ( E = \sum_n V_n[1 + \cos(n\phi - \gamma)] ) |
| Van der Waals | Non-bonded interactions (attraction and repulsion) between atoms. | Lennard-Jones Potential: ( E = 4\epsilon[(\frac{\sigma}{r})^{12} - (\frac{\sigma}{r})^6] ) |
| Electrostatic | Non-bonded interactions between atomic partial charges. | Coulomb's Law: ( E = \frac{q_i q_j}{4\pi\epsilon_0 r_{ij}} ) |
Quantitative Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Property Relationship (QSPR) methodologies are statistical approaches that aim to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models correlate calculated molecular descriptors (numerical values that encode structural information) with experimentally measured properties. researchgate.net
For a series of related compounds like alkylbenzenes, a QSPR model could be developed to predict properties such as boiling point, density, or chromatographic retention time. researchgate.net To build a QSPR model for predicting the boiling point of tetra-alkylated benzenes, one would:
Assemble a Training Set: Gather a set of alkylbenzenes with known experimental boiling points.
Calculate Descriptors: For each molecule, including this compound, calculate a large number of molecular descriptors. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO energy). nih.gov
Develop a Model: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find a mathematical equation that best correlates a subset of the descriptors with the boiling point.
Validate the Model: Test the model's predictive power using an external set of molecules not included in the training process.
Such a model could then be used to predict the boiling point of this compound or other similar compounds for which experimental data is unavailable.
Development and Application of Molecular Descriptors (e.g., topological indices)
Quantitative Structure-Property Relationship (QSPR) studies form a cornerstone of modern computational chemistry, aiming to develop mathematical models that can estimate the physicochemical properties of molecules based on their structure. scope-journal.com Central to these models is the concept of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. scope-journal.com These descriptors can be classified based on their dimensionality (0D, 1D, 2D, 3D) and the information they encode, such as constitutional, electronic, geometric, or topological features.
Topological indices are a class of 2D molecular descriptors derived from the graphical representation of a molecule, where atoms are represented as vertices and bonds as edges. refaad.com These indices are particularly valuable because they can be calculated quickly from the molecular structure alone, without the need for 3D conformational analysis. They encode information about molecular size, shape, branching, and connectivity. pisrt.org
In the context of alkylbenzenes like this compound, numerous QSPR studies have utilized topological indices to model properties such as boiling point, critical temperature, critical pressure, and chromatographic retention times. scope-journal.comnih.gov For instance, a study on 42 alkylbenzenes employed 37 different degree-based and neighborhood degree-based topological indices to develop predictive models for their physicochemical properties. scope-journal.com Another study developed a specific semi-empirical topological index, I(ET), which showed a very high correlation (r²=0.9996) with the chromatographic retention for a set of 122 alkylbenzenes. nih.gov The success of these models demonstrates that the molecular size and the dispersive forces, effectively captured by topological indices, are dominant factors for many properties of these compounds. nih.gov
Several common topological indices are used in these studies, each capturing a different aspect of the molecular graph.
Table 1: Common Topological Indices in QSPR Studies
| Topological Index | Description |
|---|---|
| Wiener Index (W) | The sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. It is related to molecular volume and branching. |
| Randić Index (χ) | Calculated from the vertex degrees of adjacent atoms. It reflects the extent of branching in a molecule. |
| Zagreb Indices (M1, M2) | Based on the sum of the squares of vertex degrees (M1) or the sum of the products of degrees for adjacent vertices (M2). They are used to measure the branching of the molecular skeleton. |
| Atom-Bond Connectivity (ABC) Index | Correlates well with the stability of alkanes and the strain energy in cycloalkanes. It is calculated based on the degrees of adjacent vertices. pisrt.org |
| Sum-Connectivity Index (SCI) | A variant of the Randić index, it is derived from the degrees of vertices connected by an edge and is sensitive to the molecular structure. pisrt.org |
The application of these indices allows for the construction of robust predictive models that are essential tools in chemical engineering, environmental science, and drug design. scope-journal.com
Modeling of Thermochemical Properties (e.g., Gibbs Free Energy, Gas Heat Capacity)
The prediction of thermochemical properties is a critical application of computational chemistry, providing essential data for process design, safety analysis, and understanding chemical reactivity. For this compound, properties such as Gibbs free energy and gas heat capacity can be estimated using various modeling techniques, including QSPR and quantum chemical calculations.
QSPR models have been successfully developed to predict the thermochemical properties of benzene derivatives. For example, a study on 69 benzene derivatives used topological indices like the Wiener (W) and Szeged (Sz) indices to create a linear model for predicting gas heat capacity (Cv). researchgate.net Such models establish a direct mathematical link between the molecular structure, encoded by the indices, and the property of interest.
Beyond empirical QSPR models, more fundamental methods are employed. Group contribution methods, for instance, estimate thermochemical properties by summing the contributions of individual functional groups within the molecule. This approach has been used to predict the standard molar enthalpies of formation for various alkyl-substituted compounds. rsc.org For complex molecules where intramolecular interactions between substituent groups are significant, these methods can be refined to account for steric and electronic effects. rsc.orgresearchgate.net
Statistical thermodynamics and quantum chemistry calculations (like ab initio and Density Functional Theory methods) provide a more rigorous approach. These methods can compute a molecule's energy, vibrational frequencies, and rotational constants, from which thermochemical properties like heat capacity, entropy, and Gibbs free energy can be derived. While computationally intensive, these methods offer high accuracy and a deeper physical understanding of the properties. nih.gov
The table below presents selected thermochemical data for this compound, which can be used to develop and validate such computational models.
Table 2: Selected Thermochemical Properties of this compound
| Property | Value | Units | Temperature (K) |
|---|---|---|---|
| Ideal Gas Heat Capacity (Cp) | 408.03 | J/mol·K | 500 |
| Ideal Gas Enthalpy | 129.62 | kJ/mol | 500 |
| Ideal Gas Entropy | 620.17 | J/mol·K | 500 |
| Gibbs Free Energy of Formation (Ideal Gas) | 393.97 | kJ/mol | 500 |
Note: Data represents computationally estimated or experimentally derived values from various sources and serves as a reference for modeling studies.
Statistical Validation and Applicability Domain Analysis of QSPR Models
The development of a robust and predictive QSPR model does not end with its creation; it must undergo rigorous statistical validation to ensure its quality, reliability, and effectiveness for practical applications. buecher.descielo.br Furthermore, it is crucial to define the model's applicability domain (AD), which specifies the chemical space where the model can make reliable predictions. nih.govmdpi.com This is a key principle outlined by the Organisation for Economic Co-operation and Development (OECD) for the regulatory acceptance of QSPR models. nih.govmdpi.com
Statistical Validation
Validation procedures are typically categorized into internal and external validation. buecher.denih.gov
External Validation: This is a more stringent test of a model's predictive power. buecher.de The initial dataset is split into a training set and an external test set. The model is built using only the training set and then used to predict the properties of the compounds in the test set, which were not used during model development. scielo.brnih.gov The predictive ability is quantified by parameters like the predictive r² (R²pred). mdpi.com
Applicability Domain (AD) Analysis
The AD defines the boundaries of the chemical space for which a QSPR model is considered reliable. wikipedia.org Predictions for compounds that fall outside the AD are considered extrapolations and are likely to be unreliable. mdpi.comwikipedia.org Several methods exist to define the AD, with the leverage approach being one of the most common for regression-based models. wikipedia.orgmdpi.com
The leverage (hᵢ) of a chemical is a measure of its influence on the model, calculated from the molecular descriptors of the training set. A high leverage value indicates that the compound is structurally distant from the bulk of the training set compounds. The AD is often visualized using a Williams plot , which graphs the standardized residuals versus the leverage values for each compound. mdpi.comresearchgate.net
In a Williams plot:
The horizontal axis represents the leverage (hᵢ). A warning leverage (h) is typically defined (e.g., h = 3(p+1)/n, where p is the number of model variables and n is the number of training compounds). Compounds with hᵢ > h* are considered influential outliers in the descriptor space. mdpi.com
The vertical axis represents the standardized residuals (the difference between observed and predicted values, scaled by the standard deviation). A common threshold is ±3 standard deviation units. Compounds outside this range are considered response outliers. researchgate.net
The applicability domain is the area within both the warning leverage and the standardized residual limits. A new compound can be considered within the AD if its calculated leverage is less than the warning leverage (hᵢ < h*), ensuring it is structurally similar to the training set compounds. mdpi.comresearchgate.net
Role and Applications of 1,2,3,4 Tetraethylbenzene in Advanced Chemical Synthesis
Building Block in the Synthesis of Complex Organic Architectures (e.g., fluorene (B118485) derivatives)
Organic building blocks are functionalized molecules that serve as the basic components for the modular assembly of complex molecular architectures. sigmaaldrich.com In this capacity, 1,2,3,4-tetraethylbenzene (B12288021) is a valuable precursor for creating larger, polycyclic aromatic systems, most notably derivatives of fluorene.
A selective synthesis for 1,2,3,4-tetraethylfluorenone and its subsequent reduction to 1,2,3,4-tetraethylfluorene has been achieved utilizing a "Dewar benzene" pathway. researchgate.net This synthetic route leverages a tetraalkylcyclobutadiene–AlCl₃ complex, which reacts with methyl phenylpropynoate to form the Dewar benzene (B151609) intermediate. researchgate.net Subsequent hydrolysis and photochemical rearrangement of this intermediate yield a substituted biphenylcarboxylic acid. researchgate.net This acid is then treated with thionyl chloride to produce the corresponding fluorenone, which can be further reduced to the fluorene derivative. researchgate.net This method demonstrates a strategic approach to constructing the complex, fused-ring system of fluorene from a tetra-substituted benzene precursor. researchgate.net
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | Tetraalkylcyclobutadiene–AlCl₃ complex, Methyl phenylpropynoate | Formation of Dewar benzene intermediate | Substituted Dewar benzene |
| 2 | Dewar benzene intermediate | Hydrolysis and photochemical rearrangement | Substituted biphenylcarboxylic acid |
| 3 | Substituted biphenylcarboxylic acid, Thionyl chloride | Cyclization/Acyl chloride formation | 1,2,3,4-Tetraethylfluorenone |
| 4 | 1,2,3,4-Tetraethylfluorenone | Reduction | 1,2,3,4-Tetraethylfluorene |
Utilization in Catalytic Processes as a Reaction Medium or Additive (e.g., in hydrosilylation reactions)
The use of this compound as a specific reaction medium or additive in catalytic processes like hydrosilylation is not extensively detailed in readily available literature. However, aromatic hydrocarbons, in general, can serve as solvents in various chemical transformations. Hydrosilylation is a significant organic transformation that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as that in aldehydes and ketones, to form silylated alcohols. rsc.org This reaction provides an alternative to traditional hydrogenation, which often requires flammable hydrogen gas or metal hydrides. rsc.org
The process can be catalyzed by various systems, including transition metals, Lewis acids, and organocatalysts. rsc.orgresearchgate.net While many modern procedures aim for solvent-free ("neat") conditions to improve the sustainability of the process, solvents are sometimes employed. rsc.orgrsc.org The choice of solvent can influence reaction rates and selectivity. Given its nature as a stable, non-polar aromatic hydrocarbon, this compound could potentially function as a high-boiling point solvent for reactions involving organometallic catalysts that are soluble in such media. However, specific research validating its efficacy or advantages in widely practiced catalytic reactions like hydrosilylation remains limited.
Q & A
Q. Q1. What experimental design principles should be prioritized when synthesizing 1,2,3,4-Tetraethylbenzene to optimize yield and purity?
Methodological Answer: Synthesis optimization requires a structured approach using statistical design of experiments (DOE) . For example, factorial designs can identify critical variables (e.g., reaction temperature, catalyst concentration, alkylation efficiency) and their interactions. DOE frameworks like those described in Optimal Design of Experiments () recommend iterative testing with fractional factorial designs to reduce experimental runs while maintaining statistical power. For isotopic analogs (e.g., deuterated versions), refer to protocols for alkylation of aromatic hydrocarbons, as demonstrated for tetramethylbenzene derivatives ( ).
Q. Q2. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: Combine nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) for structural validation. NMR resolves ethyl group positions on the benzene ring, while GC-MS detects impurities (e.g., incomplete alkylation products). For deuterated analogs, mass spectrometry with high-resolution capabilities (e.g., GNPS Dashboard tools for data reproducibility; ) ensures isotopic purity. Cross-reference with safety data sheets for trimethylbenzene () to identify common contaminants.
Q. Q3. How can researchers safely handle this compound given its potential toxicity?
Methodological Answer: Adopt protocols from ethylbenzene toxicology studies (), including:
- Use of fume hoods and vapor-pressure controls (e.g., <48°C flashpoint standards; ).
- Regular biomarker monitoring (e.g., urinary metabolites) to assess exposure ().
- Environmental containment measures to prevent groundwater contamination ().
Advanced Research Questions
Q. Q4. How can isotopic labeling (e.g., deuterated this compound) improve mechanistic studies of its metabolic or environmental degradation pathways?
Methodological Answer: Deuterated analogs (e.g., 1,2,4,5-Tetramethylbenzene-d₁₄; ) enable tracing via isotope-ratio mass spectrometry (IRMS) . For metabolic studies, incubate labeled compounds with liver microsomes and track deuterium retention in metabolites. Environmental degradation studies can use stable isotope probing (SIP) to monitor microbial uptake in soil/water systems. Reference deuterated benzene derivative protocols ( ) for synthesis and purification.
Q. Q5. What computational methods are suitable for modeling the electronic effects of ethyl substituents on the benzene ring’s reactivity?
Methodological Answer: Apply density functional theory (DFT) to calculate substituent effects on aromatic electrophilic substitution. Compare results with experimental kinetic data (e.g., nitration or halogenation rates). Use software tools validated in similar studies (e.g., GAMLS for probabilistic clustering; ) to correlate electronic parameters (Hammett σ constants) with reactivity trends.
Q. Q6. How can researchers resolve contradictory data in catalytic alkylation studies (e.g., competing ortho/meta/para substitution patterns)?
Methodological Answer: Leverage contradiction analysis frameworks (e.g., TRIZ methodology; ) to isolate variables causing irreproducibility. For example:
- Use DOE () to test catalyst steric effects (e.g., bulky ligands favoring para-substitution).
- Validate with X-ray crystallography or computational docking simulations to confirm catalyst-substrate interactions.
Q. Q7. What strategies ensure reproducibility in mass spectrometry data for this compound across collaborative research teams?
Methodological Answer: Adopt the GNPS Dashboard framework ( ) for browser-based, collaborative MS data analysis. Standardize protocols for:
- Data conversion (e.g., .mzML formats).
- Metadata annotation (e.g., ionization parameters).
- Cross-laboratory calibration using reference standards (e.g., 1,2,4,5-Tetrachlorobenzene solutions; ).
Methodological Tools and Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
